N-(3-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide
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Overview
Description
N-(3-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a dichlorophenoxy acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide typically involves the following steps:
Acetylation of Aniline: The starting material, 3-aminophenyl, undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine to form N-(3-acetylphenyl)amine.
Formation of Phenoxyacetic Acid Derivative: 2,5-dichlorophenol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 2-(2,5-dichlorophenoxy)acetic acid.
Amide Bond Formation: The final step involves the coupling of N-(3-acetylphenyl)amine with 2-(2,5-dichlorophenoxy)acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms in the dichlorophenoxy moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
N-(3-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(3-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide
- N-(3-acetylphenyl)-2-(2,6-dichlorophenoxy)acetamide
- N-(3-acetylphenyl)-2-(2,5-difluorophenoxy)acetamide
Uniqueness
N-(3-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide is unique due to the specific positioning of the dichloro groups on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in different biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-10(20)11-3-2-4-13(7-11)19-16(21)9-22-15-8-12(17)5-6-14(15)18/h2-8H,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKUWVMADSOKLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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